2,3-Bis-dibromomethyl-pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

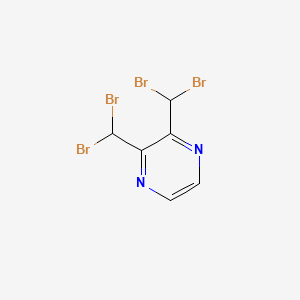

2,3-Bis-dibromomethyl-pyrazine is an organic compound with the molecular formula C6H4Br4N2 It is a derivative of pyrazine, characterized by the presence of two dibromomethyl groups attached to the 2nd and 3rd positions of the pyrazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis-dibromomethyl-pyrazine typically involves the bromination of pyrazine derivatives. One common method is the reaction of pyrazine with bromoform (CHBr3) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

化学反应分析

Substitution Reactions

The compound participates in nucleophilic substitution reactions facilitated by bromine's leaving group ability. Key examples include:

Halogen exchange with sodium iodide

Reaction with NaI in DMF at 60–65°C yields trans-1,2-dibromo-1,2-dihydrocyclobuta[b]pyrazine via debromination and subsequent cyclization .

| Parameter | Value |

|---|---|

| Solvent | Dry DMF |

| Temperature | 60–65°C |

| Reaction Time | 1 hour |

| Yield | 15% (cyclized product) |

Mechanistically, iodide displaces bromine, generating reactive intermediates that undergo intramolecular C–C bond formation .

Cyclization Reactions

The compound forms strained cyclobutane derivatives under controlled conditions:

2.1. Formation of Cyclobuta[b]pyrazine

In DMF with excess NaI, 2,3-bis-dibromomethyl-pyrazine cyclizes to trans-1,2-dibromo-1,2-dihydrocyclobuta[b]pyrazine :

Key observations :

2.2. Dimerization Pathways

On Au(111) surfaces, debromination at room temperature leads to dimerization via naphthocyclobutadiene intermediates :

| Product | Conditions | Characterization |

|---|---|---|

| Dinaphthotetrahydrocyclooctane | Au(111), RT | STM, nc-AFM |

| Naphthocyclobutadiene | Sequential Br elimination | DFT simulations |

On-Surface Debromination

Au(111)-catalyzed reactions produce polymers or dimers depending on substituents :

Critical factors :

-

Temperature : Polymerization dominates at RT; dimerization increases with annealing

-

Substituent effects : Dibromomethyl groups enhance reactivity over monobromo analogues

Debromination mechanism :

-

Br atoms dissociate from methyl groups, forming surface-stabilized radicals

-

Radical recombination yields:

-

Polymer : Poly(o-naphthylene vinylene) via dehydrogenation

-

Dimer : Dinaphthotetrahydrocyclooctane

-

4.1. Halogen Displacement

4.2. Surface-Mediated Coupling

DFT calculations reveal:

科学研究应用

Antimicrobial Agents

Due to its biological activity, 2,3-bis-dibromomethyl-pyrazine is being investigated as a precursor for developing new antimicrobial agents. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. The brominated substituents are believed to contribute to these effects by enhancing membrane permeability and disrupting cellular functions.

Case Study: Synthesis of Antimicrobial Compounds

A research study focused on synthesizing derivatives of this compound demonstrated its potential as a building block in creating novel antimicrobial agents. The synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.

Catalysis

The compound's reactivity makes it a candidate for applications in catalysis. Interaction studies have revealed that this compound can engage with metal surfaces, leading to insights into its potential as a catalyst in organic reactions. Its ability to undergo dehalogenation reactions on surfaces provides pathways for synthesizing complex organic molecules .

Case Study: On-Surface Reactions

Research conducted on the on-surface reactions of this compound on gold substrates has shown that it can lead to the formation of dimeric or polymeric structures under specific conditions. This property is particularly useful for developing new materials with tailored electronic properties .

Herbicidal Properties

The compound has been explored for its herbicidal potential. Similar pyrazine derivatives have been documented as effective herbicides due to their ability to inhibit plant growth selectively. This application is significant in agricultural chemistry for developing environmentally friendly herbicides .

Case Study: Herbicidal Activity

A patent describes the use of pyrido[2,3-b]pyrazine derivatives, including those related to this compound, as herbicides. Field trials indicated effective control of various weed species without harming crops, highlighting the compound's utility in sustainable agriculture practices .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of compounds structurally related to this compound:

| Compound Name | Structure Type | Unique Features | Potential Applications |

|---|---|---|---|

| 2,3-Dibromopyrazine | Pyrazine derivative | Contains only two bromines; less reactive | Antimicrobial agents |

| 2,3-Bis(bromomethyl)pyrazine | Pyrazine derivative | Lacks dibromo substituents; different reactivity profile | Organic synthesis |

| 2,3-Dimethylpyrazine | Pyrazine derivative | Alkyl substituents instead of halogens | Biological activity studies |

| 2,3-Bis(dibromomethyl)naphthalene | Naphthalene derivative | Similar dibromo structure but distinct aromatic properties | Material science applications |

作用机制

The mechanism of action of 2,3-Bis-dibromomethyl-pyrazine involves its ability to undergo substitution and cycloaddition reactions. The dibromomethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the pyrazine ring more susceptible to nucleophilic attack .

相似化合物的比较

Similar Compounds

2,3-Bis(bromomethyl)pyrazine: Similar structure but with bromomethyl groups instead of dibromomethyl groups.

2,3-Bis(dibromomethyl)pyridine: A pyridine derivative with similar dibromomethyl groups.

Uniqueness

2,3-Bis-dibromomethyl-pyrazine is unique due to its specific substitution pattern and the presence of two dibromomethyl groups. This makes it more reactive and versatile in chemical synthesis compared to its analogs. Its ability to undergo both substitution and cycloaddition reactions provides a wide range of possibilities for the synthesis of novel compounds .

属性

分子式 |

C6H4Br4N2 |

|---|---|

分子量 |

423.73 g/mol |

IUPAC 名称 |

2,3-bis(dibromomethyl)pyrazine |

InChI |

InChI=1S/C6H4Br4N2/c7-5(8)3-4(6(9)10)12-2-1-11-3/h1-2,5-6H |

InChI 键 |

BLVKGGOENLLQCG-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C(=N1)C(Br)Br)C(Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。